Cas no 2227828-17-1 ((1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol)

(1S)-2-Amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a fluorinated aromatic ring, which confers unique steric and electronic properties. The stereospecific (1S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of the 3-fluoro-5-methylphenyl group enhances metabolic stability and binding affinity in bioactive molecules. This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators. Its structural features—such as the amino alcohol moiety—facilitate chelation with metal catalysts, improving selectivity in chiral transformations. Suitable for fine chemical synthesis, it offers precise control over stereochemistry and functional group compatibility.
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol structure
2227828-17-1 structure
商品名:(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
CAS番号:2227828-17-1
MF:C9H12FNO
メガワット:169.196085929871
CID:5771040
PubChem ID:165965504

(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1740066
    • 2227828-17-1
    • (1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
    • インチ: 1S/C9H12FNO/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
    • InChIKey: VTQHEVBTCBHQBQ-SECBINFHSA-N
    • ほほえんだ: FC1C=C(C)C=C(C=1)[C@@H](CN)O

計算された属性

  • せいみつぶんしりょう: 169.090292168g/mol
  • どういたいしつりょう: 169.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 46.2Ų

(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1740066-0.5g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
0.5g
$1482.0 2023-09-20
Enamine
EN300-1740066-5g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
5g
$4475.0 2023-09-20
Enamine
EN300-1740066-10g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
10g
$6635.0 2023-09-20
Enamine
EN300-1740066-2.5g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
2.5g
$3025.0 2023-09-20
Enamine
EN300-1740066-0.1g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
0.1g
$1357.0 2023-09-20
Enamine
EN300-1740066-0.25g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
0.25g
$1420.0 2023-09-20
Enamine
EN300-1740066-0.05g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
0.05g
$1296.0 2023-09-20
Enamine
EN300-1740066-1.0g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
1g
$1543.0 2023-05-23
Enamine
EN300-1740066-5.0g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
5g
$4475.0 2023-05-23
Enamine
EN300-1740066-10.0g
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
2227828-17-1
10g
$6635.0 2023-05-23

(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol 関連文献

(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-olに関する追加情報

Introduction to (1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol (CAS No. 2227828-17-1)

The compound (1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol, identified by its CAS number 2227828-17-1, is a significant molecule in the field of chemical and pharmaceutical research. This chiral amine derivative features a complex aromatic system with a fluoro substituent and a methyl group, making it a subject of considerable interest for its potential applications in drug development and molecular biology.

In recent years, the study of fluorinated aromatic compounds has gained substantial attention due to their unique electronic properties and enhanced bioavailability. The presence of a fluoro group in the phenyl ring of this compound imparts specific metabolic stability and binding affinity, which are critical factors in medicinal chemistry. Furthermore, the stereogenic center at the amino ethyl chain contributes to the compound's enantiomeric purity, a crucial aspect in pharmacological applications.

Current research indicates that derivatives of this compound have shown promise in various therapeutic areas. For instance, studies have explored its potential as an intermediate in the synthesis of kinase inhibitors, which are widely used in treating cancers and inflammatory diseases. The combination of the 3-fluoro-5-methylphenyl moiety with the chiral amine backbone suggests that this molecule could exhibit selective interactions with biological targets, thereby minimizing off-target effects.

The structural features of (1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol also make it an attractive candidate for further derivatization. Researchers have been investigating modifications to its aromatic ring and amino ethyl chain to optimize pharmacokinetic properties such as solubility, permeability, and metabolic stability. These efforts are aligned with the broader goal of developing more effective and less toxic drugs.

Advances in computational chemistry have enabled more precise predictions of the biological activity of this compound. Molecular modeling studies have suggested that it may interact with proteins involved in signal transduction pathways, making it a potential lead compound for drugs targeting neurological disorders. Additionally, the fluoro substituent has been shown to enhance binding affinity to certain enzymes, which could be exploited for therapeutic purposes.

In vitro experiments have begun to unravel the mechanistic aspects of this compound's interactions with biological systems. Preliminary data indicate that it may inhibit specific enzymatic activities by competing with natural substrates or by inducing conformational changes in target proteins. These findings are particularly intriguing given the growing importance of enzyme inhibition in drug discovery.

The synthesis of (1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent innovations in synthetic methodologies have made it possible to produce this compound with greater efficiency, reducing both cost and environmental impact. Such improvements are essential for advancing preclinical studies and eventual clinical trials.

As interest in fluorinated compounds continues to grow, (1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol is poised to play a significant role in future pharmaceutical developments. Its unique structural features and promising biological activity position it as a valuable building block for novel therapeutics. Ongoing research efforts aim to fully elucidate its potential applications and contribute to the next generation of innovative medicines.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd